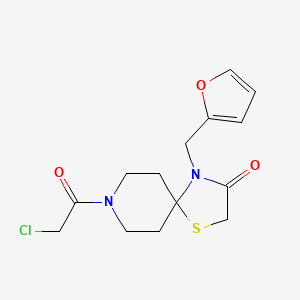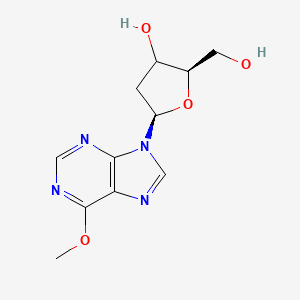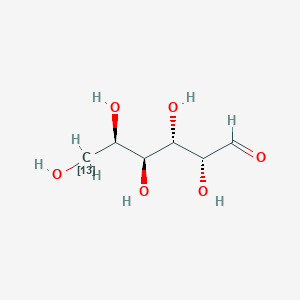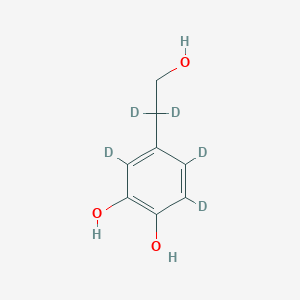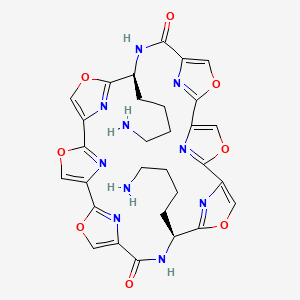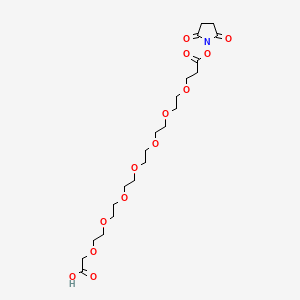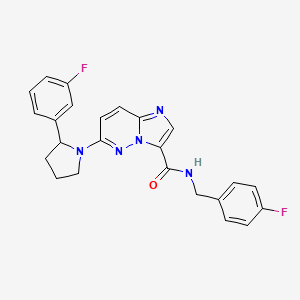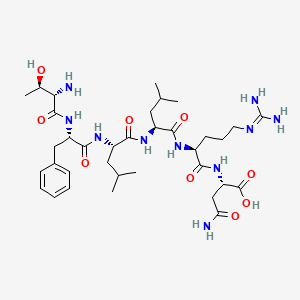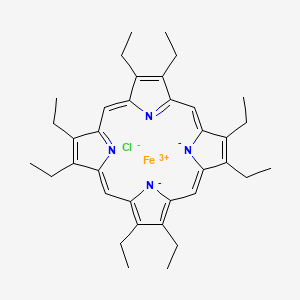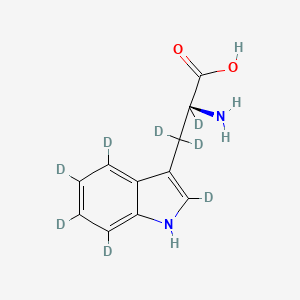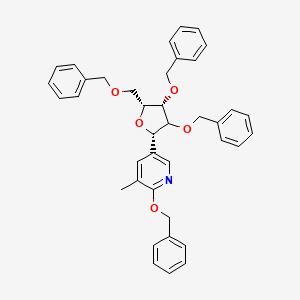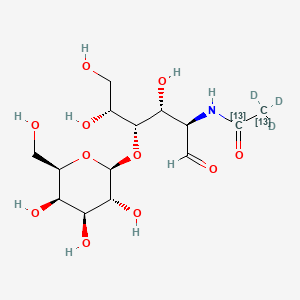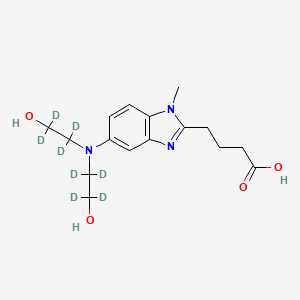
Dihydroxy Bendamustine-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxy Bendamustine-d8 is a deuterium-labeled derivative of Dihydroxy Bendamustine. This compound is primarily used as a tracer in drug development processes due to its stable heavy isotopes of hydrogen, carbon, and other elements . The deuterium labeling helps in the quantitation and tracking of the compound during various pharmacokinetic and metabolic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dihydroxy Bendamustine-d8 involves the incorporation of deuterium into the Dihydroxy Bendamustine molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps to ensure the precise incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows stringent protocols to maintain the purity and stability of the compound. The process involves large-scale synthesis using deuterated reagents, followed by purification steps such as crystallization and chromatography to achieve the desired isotopic purity .
化学反应分析
Types of Reactions: Dihydroxy Bendamustine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product and may involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites and derivatives of Dihydroxy Bendamustine .
科学研究应用
Dihydroxy Bendamustine-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug distribution and metabolism.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of Dihydroxy Bendamustine-d8 is similar to that of its parent compound, Bendamustine. As an alkylating agent, it forms electrophilic alkyl groups that covalently bond to DNA, causing intra- and inter-strand crosslinks. This leads to cell death by disrupting DNA replication and transcription . The deuterium labeling does not alter the fundamental mechanism but aids in tracking and quantifying the compound in biological systems .
相似化合物的比较
Monohydroxy Bendamustine: Another metabolite of Bendamustine with similar properties.
N-desmethyl Bendamustine: A minor metabolite with reduced cytotoxic activity.
γ-hydroxy Bendamustine: An active metabolite formed via cytochrome P450 oxidation.
Uniqueness: Dihydroxy Bendamustine-d8 is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in drug development and research .
属性
分子式 |
C16H23N3O4 |
|---|---|
分子量 |
329.42 g/mol |
IUPAC 名称 |
4-[5-[bis(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H23N3O4/c1-18-14-6-5-12(19(7-9-20)8-10-21)11-13(14)17-15(18)3-2-4-16(22)23/h5-6,11,20-21H,2-4,7-10H2,1H3,(H,22,23)/i7D2,8D2,9D2,10D2 |
InChI 键 |
XQMDIDKYVZPCNV-UFBJYANTSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)N(C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C([2H])([2H])C([2H])([2H])O |
规范 SMILES |
CN1C2=C(C=C(C=C2)N(CCO)CCO)N=C1CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


